N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine
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Overview
Description
N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with a fluorine and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methoxybenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-2-methoxybenzyl chloride is reacted with cyclopropanamine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the cyclopropane ring or the aromatic ring substituents.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of cyclopropylamines or modified aromatic rings.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine: can be compared with other cyclopropanamine derivatives and substituted benzylamines.
Examples: N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine, N-[(3-fluoro-2-methoxyphenyl)methyl]cyclobutanamine.
Uniqueness
- The presence of both fluorine and methoxy groups on the benzene ring imparts unique electronic and steric properties to this compound, influencing its reactivity and interactions with biological targets.
- The cyclopropane ring adds rigidity to the molecule, affecting its conformational flexibility and binding affinity.
Properties
IUPAC Name |
N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZOGCKTXWQGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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